molecular formula C15H24BNO3 B2995045 Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) CAS No. 397843-72-0

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)

Cat. No.: B2995045
CAS No.: 397843-72-0
M. Wt: 277.17
InChI Key: UEUNTIZOTIFCJK-UHFFFAOYSA-N
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Description

Boronic acids are organoboron compounds characterized by a hydroxyl group replaced by an alkyl or aryl substituent. The compound Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) features a phenyl ring substituted at the 3-position with a dibutylaminocarbonyl group (Figure 1). This structural motif confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Boronic acids are widely employed in medicinal chemistry, catalysis, and materials science due to their ability to form reversible covalent bonds with diols (e.g., sugars) and interact with enzymes such as β-lactamases .

Its electronic profile, governed by the electron-donating dibutylamino group and electron-withdrawing carbonyl, may modulate binding affinity to biological targets or catalytic efficiency .

Properties

IUPAC Name

[3-(dibutylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNTIZOTIFCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for synthesizing complex organoboron compounds.

Industrial Production Methods

Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI), is a member of the boronic acid family, characterized by a boron atom bonded to hydroxyl groups and an organic substituent. This compound includes a phenyl group substituted with a dibutylamino carbonyl moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. Boronic acids are known for forming reversible covalent bonds with diols, making them valuable in various chemical and biological contexts.

Data Table: Boronic Acid Derivatives and Their Features

Compound NameStructure DescriptionUnique Features
Phenylboronic AcidA simple aryl boronic acidWidely used in Suzuki-Miyaura reactions
4-Carboxyphenylboronic AcidContains a carboxylic acid groupEnhanced water solubility
2-Aminophenylboronic AcidContains an amino groupPotential applications in medicinal chemistry
4-Bromophenylboronic AcidHalogenated derivativeIncreased reactivity in cross-coupling reactions
3-[(dibutylamino)carbonyl]phenyl]-(9CI)Phenyl group substituted with a dibutylamino carbonyl moietyEnhanced reactivity and potential applications in organic synthesis and medicinal chemistry

Each compound's unique functional groups influence its reactivity and application scope, making 3-[(dibutylamino)carbonyl]phenyl]-(9CI) particularly valuable due to its dibutylamino carbonyl substitution, which may enhance solubility and biological interactions compared to simpler derivatives.

Case Studies

  • Synthesis of 2H-Chromenes : Boronic acid-promoted condensations of phenols with α,β-unsaturated carbonyl compounds provide access to 2H-chromenes from readily available starting materials . The likely reaction pathway involves the formation of a benzodioxaborinine intermediate by Nagata alkylation, followed by fragmentation to an ortho-quinone methide and electrocyclic ring closure . Boronic acid-mediated condensations of this type have been applied to the synthesis of several classes of benzopyran-based natural products .
  • Inhibitors of Polyketide Synthase 13 (Pks13) : Boronic acids are used in the synthesis of inhibitors of the polyketide synthase 13 thioesterase domain with antitubercular activity . A Suzuki reaction on a bromide compound with (dimethoxyphenyl)boronic acid is performed to synthesize a novel compound . Modifications to the dimethoxyphenyl group were carried out to explore SAR, MIC potency, and in vitro metabolic stability .
  • Purification of (4-(pyridin-2-ylcarbamoyl)phenyl)boronic acid : A process for the purification of (4-(pyridin-2-ylcarbamoyl)phenyl)boronic acid compound involves using a suitable solvent selected from alcohol solvent, ester solvents, chloro solvents, nitrile solvents, ether solvents, ketone solvents, polar aprotic solvents, hydrocarbon solvents, water, or a mixture thereof . The compound is obtained with high purity using HPLC .

Mechanism of Action

The mechanism of action of boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites . The dibutylamino carbonyl group can further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Features and Substitution Patterns

Substituents on the phenyl ring critically influence boronic acid properties. Key structural analogs include:

Table 1: Structural Comparison of Selected Boronic Acid Derivatives
Compound Name Substituent(s) Molecular Formula Key Features
Target Compound 3-[(Dibutylamino)carbonyl]phenyl C₁₆H₂₅BNO₃ Lipophilic dibutylamino group; potential for enhanced membrane permeability
[3-[(4-Cyanophenyl)carbamoyl]phenyl]boronic acid (CAS 850567-36-1) 3-[(4-Cyanophenyl)carbamoyl]phenyl C₁₀H₉BN₂O₃S Electron-withdrawing cyano group; may enhance binding to enzymes
3-Methanesulfonylaminobenzeneboronic acid (CAS 148355-75-3) 3-[(Methylsulfonyl)amino]phenyl C₇H₁₀BNO₄S Sulfonyl group increases acidity (lower pKa) and solubility
Chiral α-amido-β-triazolylethaneboronic acids Triazole and amido groups Varies Triazole improves β-lactamase inhibition (Ki: 0.004–0.008 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl C₁₆H₁₈BO₄ Methoxyethyl enhances HDAC inhibition (IC₅₀: 1 µM)

Key Observations :

  • Electron-Withdrawing Groups (e.g., cyano, sulfonyl) lower pKa and increase acidity, enhancing interactions with serine residues in enzymes .
  • Bulky Substituents (e.g., dibutylamino, triazole) improve steric complementarity with enzyme active sites but may reduce solubility .
  • Hybrid Substituents (e.g., methoxyethyl) balance lipophilicity and hydrogen-bonding capacity for optimized bioactivity .

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) is particularly noteworthy for its potential applications in drug development and biosensing technologies. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Overview of Boronic Acids

Boronic acids contain a boron atom bonded to a hydroxyl group and an organic substituent. Their ability to form reversible covalent bonds with diols makes them valuable in biological systems, particularly in the development of sensors and drug delivery mechanisms. The compound has shown promise in several biological applications, including antibacterial, antiviral, and anticancer activities.

Biological Activities

  • Anticancer Activity
    • Boronic acids have been identified as potential anticancer agents due to their ability to inhibit proteasome activity. The drug bortezomib , a boronic acid derivative, is already used clinically for treating multiple myeloma and certain types of lymphoma. Studies indicate that similar compounds can induce apoptosis in cancer cells by disrupting protein homeostasis .
    • Research on structurally related boron compounds shows that they can enhance the efficacy of existing chemotherapeutics by modifying their pharmacokinetic properties .
  • Antibacterial and Antiviral Properties
    • Boronic acids exhibit significant antibacterial and antiviral activities. They have been shown to inhibit various bacterial strains and viruses by interfering with essential biochemical pathways . For instance, modifications to the boronic acid structure can enhance selectivity against specific pathogens.
    • The compound has been tested against several bacterial strains, demonstrating promising results that warrant further exploration .
  • Applications in Drug Delivery
    • The unique properties of boronic acids allow them to be utilized in drug delivery systems. Their ability to form complexes with sugars makes them suitable for targeted delivery mechanisms, particularly in cancer therapy where selective targeting is crucial .
    • Studies have indicated that the dibutylamino carbonyl moiety enhances the solubility and stability of the boronic acid, making it an attractive candidate for formulation into drug delivery systems .

The synthesis of boronic acids typically involves the reaction of organolithium reagents with boron trihalides or through Suzuki-Miyaura coupling reactions. The specific synthesis pathway for [3-[(dibutylamino)carbonyl]phenyl]boronic acid includes:

  • Step 1: Formation of the dibutylamino group through nucleophilic substitution.
  • Step 2: Coupling with phenolic derivatives to introduce the boronic acid functionality.

The mechanism by which these compounds exert their biological effects often involves interaction with target proteins or enzymes, leading to inhibition or modulation of their activity .

Case Studies

StudyFindings
Synthesis Review (2017)Discussed various boron-containing compounds showing antibacterial and anticancer properties; highlighted the role of structural modifications in enhancing biological activity .
Anticancer Mechanism Study (2020)Investigated how boronic acids inhibit proteasome function; demonstrated potential for new anticancer therapies based on structural analogs .
Drug Delivery Research (2021)Explored the use of boronic acids in targeted drug delivery systems; showed that modifications can improve solubility and therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare aromatic boronic acids like [3-[(dibutylamino)carbonyl]phenyl]boronic acid, and how do functional groups influence their purification?

  • Methodological Answer: Aromatic boronic acids are often synthesized via Suzuki-Miyaura coupling or by converting precursor compounds (e.g., aryl halides) using palladium catalysts. Functional groups such as amines or carbonyls (as in the dibutylamino group here) complicate purification due to boronic acid instability. Prodrug approaches (e.g., esterification) are used to stabilize intermediates, followed by hydrolysis to yield the final product . Multicomponent reactions (MCRs) also enable efficient synthesis of complex boronic acids by combining building blocks in a single step, minimizing purification challenges .

Q. How can MALDI mass spectrometry be optimized for analyzing peptide boronic acids to prevent artifacts from dehydration/trimerization?

  • Methodological Answer: Boronic acids undergo dehydration to form boroxines, complicating MS analysis. Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, suppressing trimerization. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification during MALDI-MS, simplifying on-plate analysis. This approach is critical for sequencing branched peptides with multiple boronic acid groups .

Q. What factors determine the binding affinity and selectivity of boronic acids toward diol-containing biomolecules?

  • Methodological Answer: Binding depends on the pKa of the boronic acid (lower pKa enhances diol binding at physiological pH), diol stereochemistry (1,2- vs. 1,3-diols), and pH. For example, glucose forms a stable 1:2 complex with diboronic acids in cleft-like structures, while fructose binds more rapidly due to favorable stereoelectronic alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycoprotein capture specificity when using boronic acid-functionalized surfaces?

  • Methodological Answer: Non-specific interactions (e.g., electrostatic or hydrophobic forces) can reduce selectivity. To mitigate this, buffer composition (e.g., high ionic strength to screen charges) and surface engineering (e.g., spacer molecules) are critical. SPR studies show that adjusting pH or using competitive eluents (e.g., sorbitol) improves specificity by disrupting secondary interactions .

Q. What methodological considerations are critical when designing boronic acid-based electrochemical sensors for real-time glucose monitoring?

  • Methodological Answer: Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) integrated with boronic acid receptors act as molecular sieves, filtering interferents like proteins. Polymer indicator displacement assays (PIDAs) enable reusable sensors by anchoring the redox probe to the electrode, allowing continuous glucose quantification without signal decay .

Q. How do structural modifications in aromatic boronic acids influence their thermal stability and flame-retardant efficacy?

  • Methodological Answer: Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., nitro) reduce thermal stability, while extended aromatic systems (e.g., pyrene-1-boronic acid) enhance stability up to 600°C. The number of boronic acid moieties and crosslinking via boroxine formation also improve flame-retardant performance in polymers .

Q. In anticancer research, how can structure-activity relationship (SAR) studies guide the optimization of boronic acid-containing heterocycles?

  • Methodological Answer: SAR studies focus on substituent effects (e.g., electron-donating groups on arylidene moieties) and boronic acid positioning. For glioblastoma targeting, in vitro cytotoxicity assays combined with molecular docking (e.g., proteasome inhibition) identify key interactions. Heterocycle rigidity and boronic acid Lewis acidity are critical for enhancing potency and selectivity .

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